molecular formula C6H13Cl2N3 B1419200 [2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride CAS No. 1184979-75-6

[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride

Cat. No.: B1419200
CAS No.: 1184979-75-6
M. Wt: 198.09 g/mol
InChI Key: RMTKFVSGIJQWQR-UHFFFAOYSA-N
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Description

[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Scientific Research Applications

Chemistry: In chemistry, [2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities that could be harnessed for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride typically involves the reaction of 1H-pyrazole with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced forms of the compound with different chemical properties.

    Substitution: Substitution reactions involving this compound can occur, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Mechanism of Action

The mechanism of action of [2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [1H-Pyrazol-1-yl]methylamine dihydrochloride
  • [3-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride
  • [2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride

Uniqueness: [2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its three-carbon linker between the pyrazole ring and the amine group allows for unique interactions and reactivity compared to similar compounds with different linkers.

Properties

IUPAC Name

2-pyrazol-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-6(5-7)9-4-2-3-8-9;;/h2-4,6H,5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTKFVSGIJQWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
Reactant of Route 2
[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
Reactant of Route 3
[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
Reactant of Route 4
[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
Reactant of Route 5
[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
Reactant of Route 6
[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride

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